molecular formula C11H10ClN3OS B12451520 2-(4-chlorophenyl)-2-oxoethyl N'-cyano-N-methylcarbamimidothioate

2-(4-chlorophenyl)-2-oxoethyl N'-cyano-N-methylcarbamimidothioate

Cat. No.: B12451520
M. Wt: 267.74 g/mol
InChI Key: JPTNBGLCBRMUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxoethyl group, and a cyano-methylcarbamimidothioate moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-ethylcarbamimidothioate
  • 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-propylcarbamimidothioate
  • 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-butylcarbamimidothioate

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate

InChI

InChI=1S/C11H10ClN3OS/c1-14-11(15-7-13)17-6-10(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,14,15)

InChI Key

JPTNBGLCBRMUHA-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC#N)SCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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